
Phenol, 2-methoxy-4,5-dinitro-
概要
説明
Phenol, 2-methoxy-4,5-dinitro- is an organic compound characterized by the presence of a phenolic hydroxyl group, a methoxy group, and two nitro groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: Phenol, 2-methoxy-4,5-dinitro- can be synthesized through the nitration of 2-methoxyphenol (guaiacol) using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically involves the following steps:
- Dissolution of 2-methoxyphenol in a suitable solvent, such as acetic acid.
- Slow addition of a nitrating mixture (concentrated nitric acid and sulfuric acid) to the solution while maintaining a low temperature (0-5°C).
- Stirring the reaction mixture for a specific period to ensure complete nitration.
- Isolation and purification of the product through recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of phenol, 2-methoxy-4,5-dinitro- follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions: Phenol, 2-methoxy-4,5-dinitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro groups deactivate the aromatic ring, making it less reactive towards electrophilic substitution. the methoxy group can activate the ring towards certain electrophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Major Products:
Reduction: Formation of 2-methoxy-4,5-diaminophenol.
Oxidation: Formation of 2-methoxy-4,5-dinitroquinone.
科学的研究の応用
Phenol, 2-methoxy-4,5-dinitro- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of phenol, 2-methoxy-4,5-dinitro- involves its interaction with biological molecules and cellular pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) and oxidative stress. This can result in the disruption of cellular processes and damage to biomolecules such as DNA, proteins, and lipids. The compound’s phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biological targets.
類似化合物との比較
Phenol, 2-methoxy-4,5-dinitro- can be compared with other nitrophenol derivatives, such as:
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and its toxic effects.
2,6-Dinitrophenol: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Nitrophenol: A simpler nitrophenol derivative with distinct chemical properties and uses.
The uniqueness of phenol, 2-methoxy-4,5-dinitro- lies in the combination of its methoxy and nitro groups, which impart specific chemical and biological properties that differentiate it from other nitrophenol derivatives.
特性
IUPAC Name |
2-methoxy-4,5-dinitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O6/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOSGJSASFGRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147341 | |
| Record name | Phenol, 2-methoxy-4,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105780-30-1 | |
| Record name | Phenol, 2-methoxy-4,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105780301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-methoxy-4,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

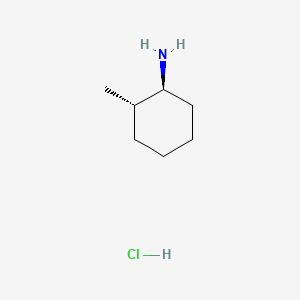
![7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B3045298.png)
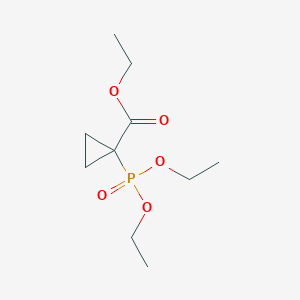
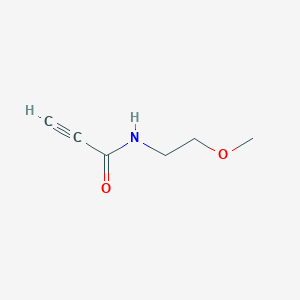
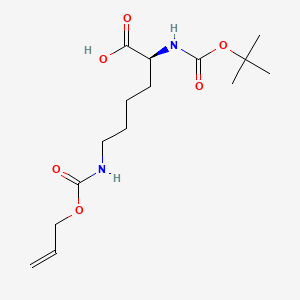
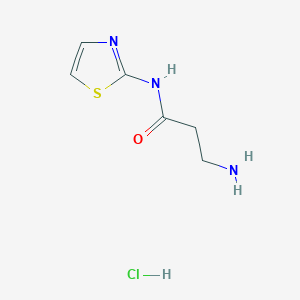


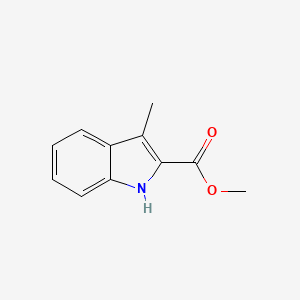
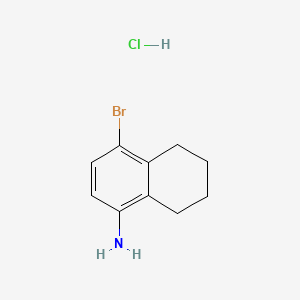

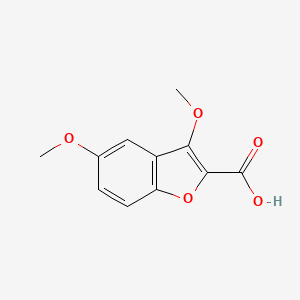
![Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3045315.png)
